molecular formula C15H21BrN2O3S B6988733 N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide

Cat. No.: B6988733
M. Wt: 389.3 g/mol
InChI Key: ZVTDMLDCOFJHDT-UHFFFAOYSA-N
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Description

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide is a complex organic compound that features a brominated phenyl ring, a morpholine moiety, and a sulfonamide group

Properties

IUPAC Name

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c1-2-3-4-11-22(19,20)17-15-12-13(5-6-14(15)16)18-7-9-21-10-8-18/h2,5-6,12,17H,1,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDMLDCOFJHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenyl ring followed by the introduction of a morpholine group. The sulfonamide group is then introduced through a sulfonylation reaction. The final step involves the addition of a pent-4-ene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of the morpholine and sulfonamide groups suggests it could inhibit certain enzymes by mimicking the structure of natural substrates or by binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound shares the brominated phenyl and morpholine groups but has different substituents.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound also contains a morpholine and sulfonamide group but has a different core structure.

Uniqueness

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide is unique due to the combination of its brominated phenyl ring, morpholine moiety, and sulfonamide group

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